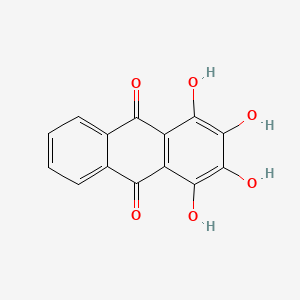

1,2,3,4-Tetrahydroxyanthracene-9,10-dione

Beschreibung

1,2,3,4-Tetrahydroxyanthracene-9,10-dione is a tetrahydroxy-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1, 2, 3, and 4 of the anthracene core.

Eigenschaften

CAS-Nummer |

69280-84-8 |

|---|---|

Molekularformel |

C14H8O6 |

Molekulargewicht |

272.21 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O6/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(20)12(8)18/h1-4,17-20H |

InChI-Schlüssel |

STROKFBTTJPGBP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2,3,4-tetrahydroxyanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroxyanthracene-9,10-dione typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroxyanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Variations in Hydroxylation Patterns

The number and position of hydroxyl groups significantly impact anthraquinone derivatives' properties. Below is a comparative analysis:

Key Insight : The 1,2,3,4-tetrahydroxy configuration enhances hydrogen-bonding capacity and redox activity, making it more reactive in biological systems compared to isomers with distal hydroxyl groups (e.g., 1,4,5,8-tetrahydroxy) .

Substituent Effects on Bioactivity

Methoxy and Methyl Groups :

- 1,2,4,5-Tetrahydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione (from Alternaria sp.) exhibits antitumor activity, attributed to the methoxy group enhancing membrane permeability and the methyl group stabilizing the tetrahydroanthracene ring .

- In contrast, the unsubstituted 1,2,3,4-tetrahydroxy derivative shows lower bioavailability due to higher polarity .

- Amino and Nitro Groups: Computational studies reveal that amino substitutions (e.g., 1,2,3,4-tetraamino derivatives) increase electron density, enhancing nucleophilic reactivity, while nitro groups induce electron withdrawal, affecting redox behavior .

Biologische Aktivität

1,2,3,4-Tetrahydroxyanthracene-9,10-dione (also known as 1,2,3,4-tetrahydroxyanthraquinone) is a compound belonging to the anthraquinone family. This compound exhibits a variety of biological activities that have garnered attention in both pharmacological research and industrial applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₄H₈O₆

- Molecular Weight: 272.21 g/mol

- CAS Number: 69280-84-8

1,2,3,4-Tetrahydroxyanthracene-9,10-dione demonstrates several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with metabolic pathways, leading to cell death. It has shown effectiveness against various bacterial strains and fungi.

- Anticancer Activity: Research indicates that this compound induces apoptosis in cancer cells by targeting specific molecular pathways. It has been observed to inhibit tumor growth in various cancer cell lines by arresting the cell cycle and promoting apoptotic signaling pathways .

- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes such as protein kinase CK2, which plays a critical role in cellular signaling and cancer progression.

Biological Activities

The biological activities of 1,2,3,4-tetrahydroxyanthracene-9,10-dione can be summarized as follows:

Anticancer Effects

A study published in Frontiers in Pharmacology highlighted the anticancer potential of tetrahydroanthraquinones. The study demonstrated that compounds with hydroxyl groups at specific positions exhibited enhanced cytotoxicity against lung cancer cell lines (A549 and H1299). The IC50 values ranged from 2.7 µM to 3.9 µM for the most active compounds .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of tetrahydroanthraquinones derived from natural sources. The study found that these compounds effectively inhibited the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence and position of hydroxyl groups significantly influence the biological activity of tetrahydroanthraquinones. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.